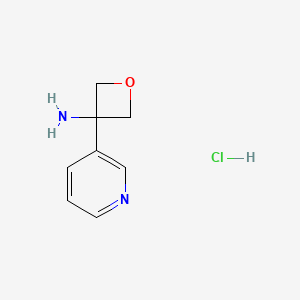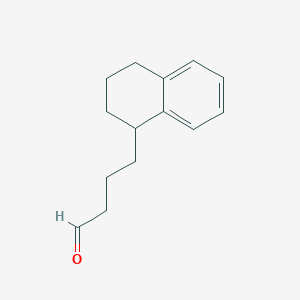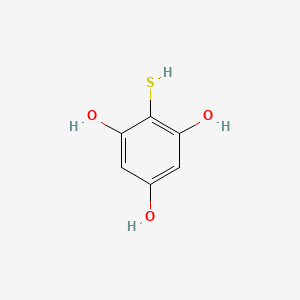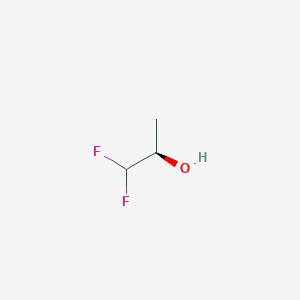
(2R)-1,1-difluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1,1-difluoropropan-2-ol: is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a three-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1-difluoropropan-2-ol typically involves the fluorination of propan-2-ol derivatives. One common method includes the reaction of propan-2-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form difluorinated alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of difluoroacetone.
Reduction: Formation of 1,1-difluoropropane.
Substitution: Formation of various substituted propan-2-ol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-1,1-difluoropropan-2-ol is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (2R)-1,1-difluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological activities. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1,1-difluoroethanol: Similar structure but with a shorter carbon chain.
1,1,1-trifluoropropan-2-ol: Contains an additional fluorine atom.
2,2-difluoropropan-1-ol: Fluorine atoms are positioned differently on the carbon chain.
Uniqueness: (2R)-1,1-difluoropropan-2-ol is unique due to its specific stereochemistry and the positioning of fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C3H6F2O |
|---|---|
Molekulargewicht |
96.08 g/mol |
IUPAC-Name |
(2R)-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m1/s1 |
InChI-Schlüssel |
AKVKBTWZKYWPNV-UWTATZPHSA-N |
Isomerische SMILES |
C[C@H](C(F)F)O |
Kanonische SMILES |
CC(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
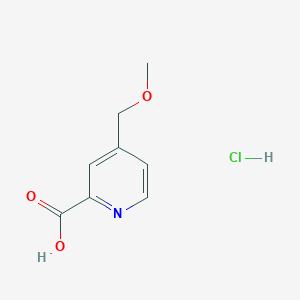

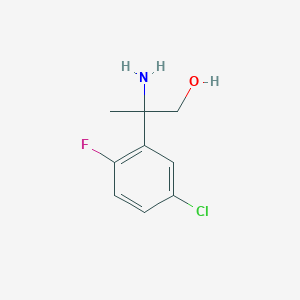
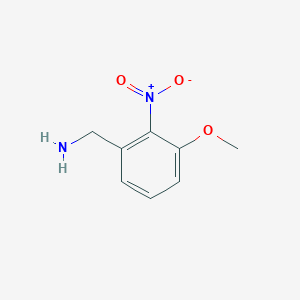
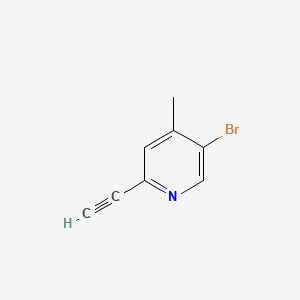
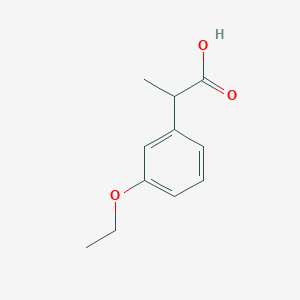


![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
